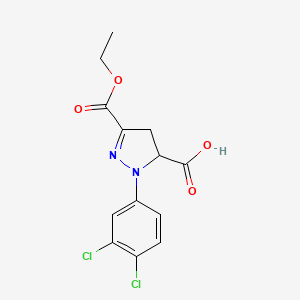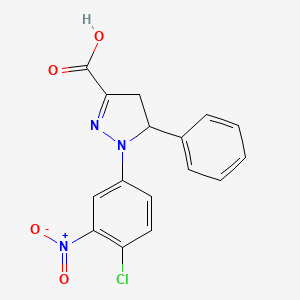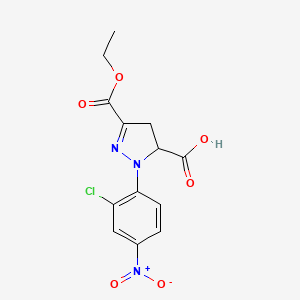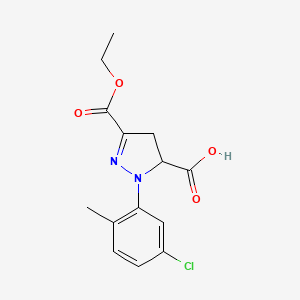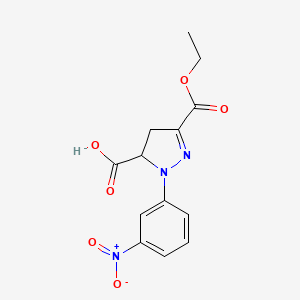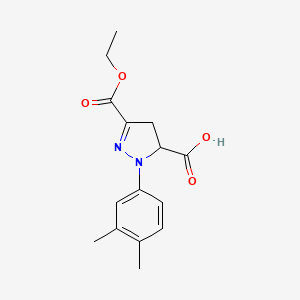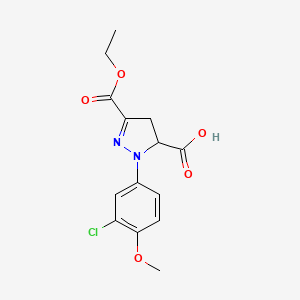
3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
カタログ番号 B6345189
CAS番号:
1264041-87-3
分子量: 290.31 g/mol
InChIキー: BNXBHFNNAPNQPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esters, such as the one you’re asking about, are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often derived from carboxylic acids and alcohols .
Synthesis Analysis
Esters are typically produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst . The catalyst is usually concentrated sulphuric acid . This reaction is known as esterification .Molecular Structure Analysis
The molecular structure of esters includes a carbonyl group (C=O) and an ether group (R-O-R’) . The exact structure would depend on the specific carboxylic acid and alcohol used in the synthesis .Chemical Reactions Analysis
Esters undergo a variety of chemical reactions, including hydrolysis, reduction, and the Claisen condensation . The specific reactions would depend on the exact structure of the ester .Physical And Chemical Properties Analysis
Esters have distinctive odors and are often responsible for the aroma of fruits . They are less polar than carboxylic acids, so they have lower boiling points and are often volatile .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-ethoxycarbonyl-2-(2-ethylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-10-7-5-6-8-12(10)17-13(14(18)19)9-11(16-17)15(20)21-4-2/h5-8,13H,3-4,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXBHFNNAPNQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(CC(=N2)C(=O)OCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


